H-Gly-phe-tyr-OH

Descripción general

Descripción

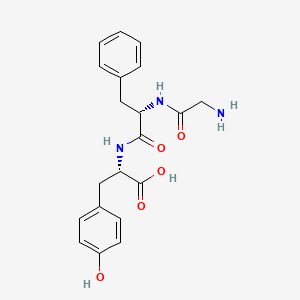

The compound H-Gly-phe-tyr-OH is a tripeptide consisting of glycine, phenylalanine, and tyrosine. Tripeptides like this one are often studied for their biological activities and potential therapeutic applications. The sequence of amino acids in this compound is glycine-phenylalanine-tyrosine, which can influence its chemical properties and biological functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-phe-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: The amino acid glycine is first attached to the resin. Subsequent amino acids, phenylalanine and tyrosine, are added one by one using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-phe-tyr-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone or other oxidized products.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can oxidize the tyrosine residue.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like diazonium salts can react with the phenolic hydroxyl group.

Major Products

Oxidation: Products like dopaquinone and other oxidized derivatives.

Reduction: Reduced forms of the peptide or specific amino acid residues.

Substitution: Substituted tyrosine derivatives.

Aplicaciones Científicas De Investigación

H-Gly-phe-tyr-OH: has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzymatic processes.

Medicine: Explored for potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mecanismo De Acción

The biological activity of H-Gly-phe-tyr-OH is primarily due to its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, influencing protein structure and function. Additionally, the phenylalanine residue can engage in aromatic stacking interactions, further modulating biological activity.

Comparación Con Compuestos Similares

H-Gly-phe-tyr-OH: can be compared to other tripeptides like H-Gly-phe-phe-OH and H-Gly-tyr-tyr-OH . While these compounds share similar structural features, the presence of tyrosine in This compound imparts unique properties, such as increased potential for oxidation and specific biological activities.

List of Similar Compounds

- H-Gly-phe-phe-OH

- H-Gly-tyr-tyr-OH

- H-Gly-phe-ala-OH

These comparisons highlight the unique chemical and biological properties of This compound , making it a valuable compound for research and industrial applications.

Actividad Biológica

H-Gly-Phe-Tyr-OH, a tripeptide composed of glycine, phenylalanine, and tyrosine, has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is recognized for its structural characteristics that influence its biological functions. The sequence of amino acids—glycine (Gly), phenylalanine (Phe), and tyrosine (Tyr)—is crucial for its interactions with biological targets, particularly the μ-opioid receptor, which plays a significant role in pain modulation and analgesia.

Primary Target:

The primary target for this compound is the μ-opioid receptor. This receptor is pivotal in mediating the analgesic effects of various compounds.

Mode of Action:

Upon binding to the μ-opioid receptor, this compound triggers a cascade of intracellular signaling pathways that result in pain relief. This interaction leads to the activation of G-proteins, which subsequently inhibit adenylate cyclase activity, reducing cyclic AMP levels and diminishing neuronal excitability.

Pharmacokinetics:

Research indicates that this compound exhibits significant analgesic effects when administered at doses ranging from 0.01 to 5 mg/kg. The compound's pharmacokinetics suggest a favorable absorption profile, allowing for effective therapeutic use in pain management.

Analgesic Effects

This compound has been primarily studied for its analgesic properties. Its efficacy in pain relief has been demonstrated through various animal models, highlighting its potential as a therapeutic agent for chronic pain conditions.

Antioxidant Properties

In addition to its analgesic effects, preliminary studies suggest that this compound may possess antioxidant properties. This is attributed to the presence of tyrosine, which can undergo oxidation reactions that contribute to cellular protection against oxidative stress.

Anti-inflammatory Effects

Emerging research indicates that this compound may also exhibit anti-inflammatory activities. By modulating inflammatory pathways, this compound could serve as a potential treatment option for inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Analgesic Efficacy: A study conducted on rats demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The results indicated a dose-dependent relationship between the peptide concentration and analgesic effect.

- Antioxidant Activity Assessment: In vitro assays revealed that this compound effectively scavenged free radicals, suggesting its potential role as an antioxidant agent in preventing cellular damage caused by oxidative stress .

- Anti-inflammatory Mechanism Investigation: Research indicated that this compound could inhibit pro-inflammatory cytokines in cultured macrophages, providing evidence for its anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for precise control over peptide assembly:

- Coupling Reaction: Glycine is first attached to a solid resin.

- Sequential Addition: Phenylalanine and tyrosine are added using coupling reagents like dicyclohexylcarbodiimide (DCC).

- Deprotection: Protecting groups are removed using trifluoroacetic acid (TFA).

- Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and other scavengers.

Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| H-Gly-Phe-Phe-OH | Glycine-Phenylalanine-Phenylalanine | Limited analgesic activity |

| H-Gly-Tyr-Tyr-OH | Glycine-Tyrosine-Tyrosine | Enhanced antioxidant activity |

| H-Gly-Ala-Ala-OH | Glycine-Alanine-Alanine | Moderate anti-inflammatory effects |

This comparison highlights the unique properties of this compound due to its specific amino acid composition.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMIGULQSIRCD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.